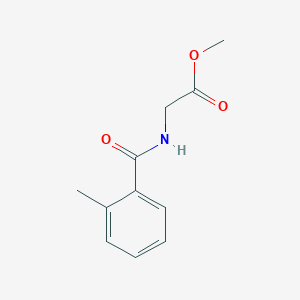

Methyl N-(2-methylbenzoyl)glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

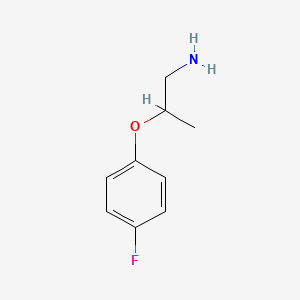

“Methyl N-(2-methylbenzoyl)glycinate” is a chemical compound with the molecular formula C11H13NO3 . It is used as a reference standard for pharmaceutical testing .

Physical And Chemical Properties Analysis

“this compound” has a molar mass of 207.23 and a predicted density of 1.135±0.06 g/cm3 . Its melting point is 63-64°C and its boiling point is predicted to be 356.9±35.0°C .科学的研究の応用

Polymer Electrolytes for Fuel Cells

Polybenzimidazole membranes equilibrated with phosphoric acid, incorporating additives like imidazole and 1-methyl imidazole, have been shown to enhance high-temperature proton conductivity. This system has potential applications in fuel cell technology, demonstrating the importance of such compounds in developing high-performance polymer electrolytes for fuel cells (Schechter & Savinell, 2002).

Corrosion Inhibition

Benzimidazole and its derivatives, including 2-methylbenzimidazole, have been studied for their potential as corrosion inhibitors for metals. Theoretical studies using Density Functional Theory (DFT) support their application in protecting mild steel against corrosion in acidic environments, highlighting the utility of such compounds in industrial applications (Obot & Obi-Egbedi, 2010).

CO2 Capture and Separation

Research on ionic liquids, such as 1-hexyl-3-methylimidazolium glycinate, has shown significant potential in the absorption and regeneration processes for CO2 capture. These findings suggest applications in environmental technology, particularly in efforts to reduce greenhouse gas emissions (Zhou et al., 2016).

Advanced Materials Synthesis

The synthesis and self-assembly processes involving cucurbit[7]uril derivatives indicate the role of functionalized molecules in creating complex material systems. Such research demonstrates the application of these compounds in designing new materials with specific properties, such as solubility and self-assembly behavior (Vinciguerra et al., 2012).

Greenhouse Gas Control Technologies

Studies involving 1-butyl-3-methylimidazolium glycinate solutions for CO2 capture highlight the kinetic analysis and regeneration performance of these solutions. This research contributes to the development of efficient technologies for controlling greenhouse gas emissions, underscoring the relevance of such compounds in environmental protection (Wu Zaikun et al., 2016).

将来の方向性

特性

IUPAC Name |

methyl 2-[(2-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-5-3-4-6-9(8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKIKKUMOLVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

![Methyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B2943708.png)

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)

![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)